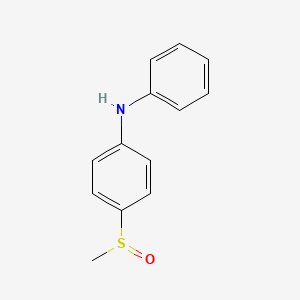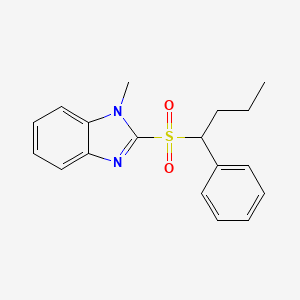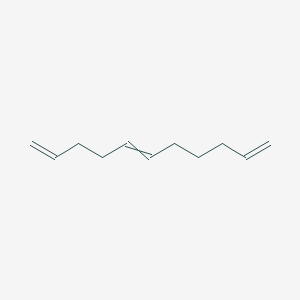![molecular formula C9H15NO B12577483 N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine CAS No. 185043-21-4](/img/structure/B12577483.png)
N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine is a chemical compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[5.2.0]nonane ring system with a hydroxylamine functional group, making it a versatile molecule for synthetic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine can be achieved through several synthetic routes. One common method involves the intramolecular N-alkylation of a suitable precursor in the presence of a base . This reaction typically requires specific conditions, such as controlled temperature and the use of an appropriate solvent, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The bicyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism by which N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine exerts its effects involves its interaction with molecular targets and pathways. The hydroxylamine group can participate in redox reactions, influencing various biochemical processes. Additionally, the bicyclic structure allows the compound to fit into specific enzyme active sites, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of atoms and functional groups.
8-Azabicyclo[3.2.1]octane derivatives: These compounds have a different bicyclic framework but exhibit similar biological activities.
Uniqueness
N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine is unique due to its specific bicyclic structure and the presence of the hydroxylamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
185043-21-4 |
|---|---|
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
N-[(1R,7R)-8-bicyclo[5.2.0]nonanylidene]hydroxylamine |
InChI |
InChI=1S/C9H15NO/c11-10-9-6-7-4-2-1-3-5-8(7)9/h7-8,11H,1-6H2/t7-,8-/m1/s1 |
InChI-Schlüssel |
QTSSVVDLIHWTSN-HTQZYQBOSA-N |
Isomerische SMILES |
C1CC[C@@H]2CC(=NO)[C@@H]2CC1 |
Kanonische SMILES |
C1CCC2CC(=NO)C2CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Phenoxyphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12577404.png)
![1,1'-[{[1-(2-Nitrophenyl)but-3-en-1-yl]oxy}(phenyl)methylene]bis(4-methoxybenzene)](/img/structure/B12577416.png)
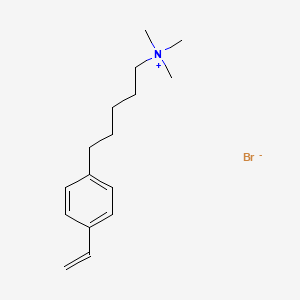

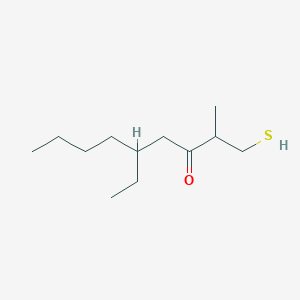
![Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI)](/img/structure/B12577446.png)
![Pyrazine, 6-bicyclo[2.2.1]hept-5-en-2-yl-2,3-dihydro-2,5-dimethyl-](/img/structure/B12577455.png)
![Acetamide,N-(3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B12577458.png)
![(1E,1'E)-1,1'-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene]](/img/structure/B12577463.png)
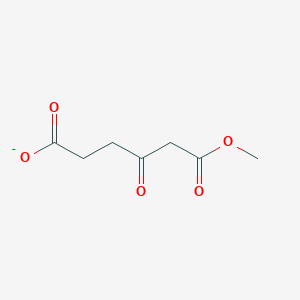
![1,3-Dioxolo[4,5-g]quinoline-7-carboxylicacid,6,8-dimethyl-(9CI)](/img/structure/B12577469.png)
